2-(3-methyl-3H-diazirin-3-yl)acetaldehyde
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Overview
Description
2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is an organic compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)acetaldehyde typically involves the formation of the diazirine ring followed by the introduction of the aldehyde group. One common method starts with the preparation of diaziridines from ketones through oximation, tosylation, and treatment with ammonia. The diaziridines are then oxidized to form diazirines .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium-based reagents and iodine with triethylamine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(3-methyl-3H-diazirin-3-yl)acetic acid.
Reduction: 2-(3-methyl-3H-diazirin-3-yl)ethanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is widely used in scientific research due to its photo-reactive properties. It is commonly employed in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-protein and protein-nucleic acid interactions.
Medicine: In drug discovery and development to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)acetaldehyde involves the generation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and labeling biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-3H-diazirin-3-yl)acetic acid
- 2-(3-methyl-3H-diazirin-3-yl)ethanol
- (3-methyl-3H-diazirin-3-yl)methanamine
Uniqueness
2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is unique due to its aldehyde functional group, which allows for additional chemical modifications and reactions compared to its similar compounds. This makes it particularly versatile in various research applications .
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(2-3-7)5-6-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLJNYQMIIBKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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